molecular formula C13H11ClN2O5S B12623880 N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide CAS No. 920527-27-1

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide

Katalognummer: B12623880
CAS-Nummer: 920527-27-1
Molekulargewicht: 342.76 g/mol
InChI-Schlüssel: LAQMQYWACIPZMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of chloro, hydroxy, methyl, nitro, and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methylbenzenesulfonamide, followed by chlorination and subsequent coupling with 2-hydroxyaniline. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to maintain consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Chloro-2-hydroxyphenyl)acetamide
  • N-(5-Chloro-2-hydroxyphenyl)salicylideneimine
  • N-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Uniqueness

N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across different fields, making it a versatile compound for scientific research and industrial use.

Eigenschaften

CAS-Nummer

920527-27-1

Molekularformel

C13H11ClN2O5S

Molekulargewicht

342.76 g/mol

IUPAC-Name

N-(5-chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O5S/c1-8-2-4-10(7-12(8)16(18)19)22(20,21)15-11-6-9(14)3-5-13(11)17/h2-7,15,17H,1H3

InChI-Schlüssel

LAQMQYWACIPZMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.